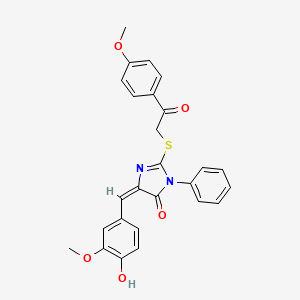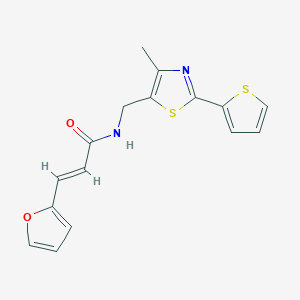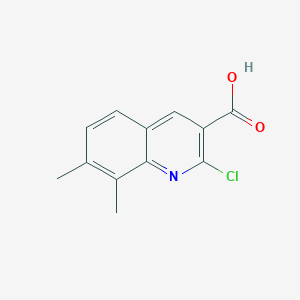
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are considered as reactive synthons in organic synthesis, is achieved following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are obtained from the respective 2-chloro derivative .Molecular Structure Analysis
The molecular structure of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid consists of a quinoline ring system, which is a heterocyclic aromatic organic compound. It has a chlorine atom attached to one of the carbon atoms and carboxylic acid functional group attached to another carbon atom in the quinoline ring .Chemical Reactions Analysis
The chemical reactions involving 2-chloroquinoline-3-carbaldehydes include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .科学的研究の応用
NMDA Receptor Antagonism
One study investigated the synthesis and evaluation of 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, for in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds were found to have varying degrees of potency, with modifications to the 4-position of the molecule significantly affecting activity. This research highlights the potential of quinoline derivatives in developing therapeutics targeting the NMDA receptor, which is involved in neurological functions and disorders (Carling et al., 1992).
Photolabile Protecting Groups
Another application involves the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ exhibits high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for caging biological messengers in vivo (Fedoryak & Dore, 2002).
Phosphorescent Materials
Research on [Cu(PPh3)2(L)] complexes, where L represents different 8-hydroxyquinoline carboxylic acid analogues, demonstrated extraordinary photophysical properties. These complexes, including those with modifications such as 8-hydroxy-2,5-dimethylquinoline-7-carboxylic acid, show promise for applications in phosphorescent materials due to their significant emission quantum yields and excited-state lifetimes (Małecki et al., 2015).
Novel Synthesis Methods
A novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids was developed, showcasing a method that entails the synthesis of an amino intermediate followed by halogenation according to the Sandmeyer reaction. This process underscores the versatility and adaptability of quinoline derivatives in organic synthesis (Raveglia et al., 1997).
Antimicrobial and Anti-inflammatory Activities
A series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones were synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds showed significant activity with reduced gastrointestinal toxicity and lipid peroxidation, highlighting their potential in medicinal chemistry (Alam et al., 2011).
特性
IUPAC Name |
2-chloro-7,8-dimethylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJKMZUUGBJFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2990909.png)
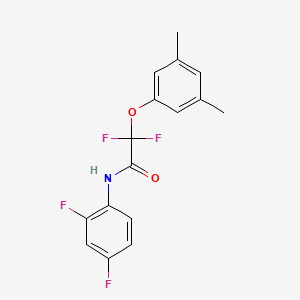


![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2990916.png)
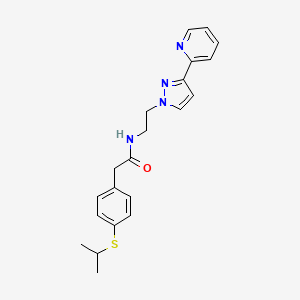

![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)
![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)
